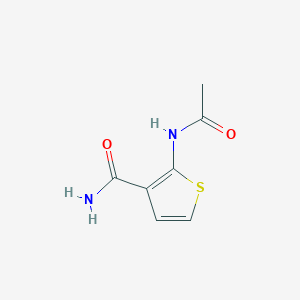
2-Acetamidothiophene-3-carboxamide
Cat. No. B2756732
Key on ui cas rn:
55654-14-3
M. Wt: 184.21
InChI Key: GQTVFFSGTYGONS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09382254B2
Procedure details


A solution of 2-Amino-thiophene-3-carboxylic acid amide (20.3 g, 143 mmol) in dry pyridine (150 mL) is cooled to 0° C. Acetylchloride (11 mL, 156 mmol) is added dropwise to the solution. The resulting mixture was stirred at room temperature overnight. The mixture is then diluted with water and the resulting suspension is filtered. The cake is dried overnight in a vacuum-oven at 50° C. to yield the desired product.



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[C:7]([NH2:9])=[O:8].[C:10](Cl)(=[O:12])[CH3:11]>N1C=CC=CC=1.O>[C:10]([NH:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[C:7]([NH2:9])=[O:8])(=[O:12])[CH3:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20.3 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1SC=CC1C(=O)N
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
11 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting suspension is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cake is dried overnight in a vacuum-oven at 50° C.
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

